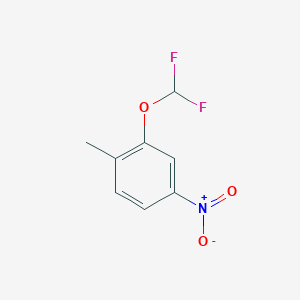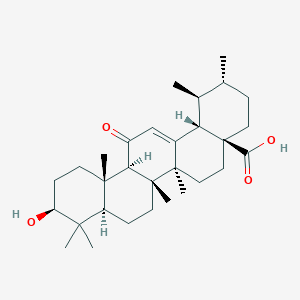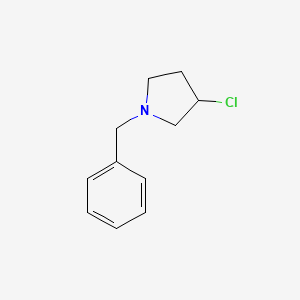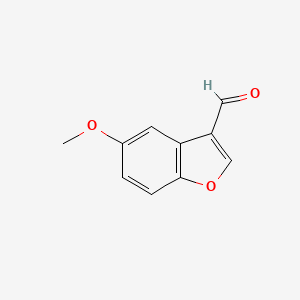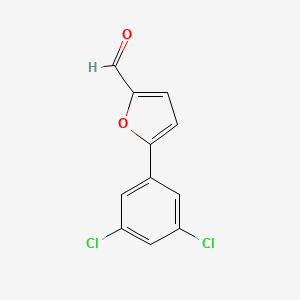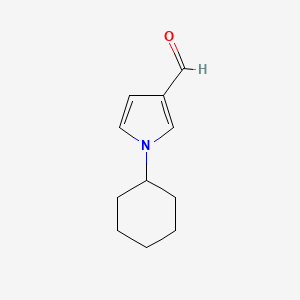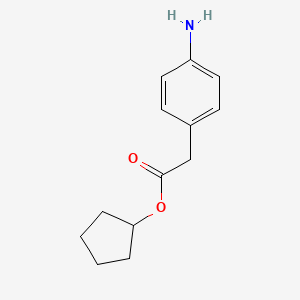![molecular formula C10H9N5O B3033631 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 1093980-78-9](/img/structure/B3033631.png)
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Overview
Description
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of azides and oxadiazoles. Azides are known for their high reactivity, making them valuable intermediates in organic synthesis. Oxadiazoles, on the other hand, are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The combination of these two functional groups in a single molecule makes this compound a compound of interest in various fields of research.
Preparation Methods
The synthesis of 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole typically involves the reaction of 4-(chloromethyl)benzonitrile with sodium azide to form 4-(azidomethyl)benzonitrile. This intermediate is then subjected to cyclization with acetic anhydride and hydrazine hydrate to yield the desired oxadiazole compound . The reaction conditions generally include refluxing the reaction mixture and purifying the product through recrystallization.
Chemical Reactions Analysis
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions due to the presence of the azide and oxadiazole functional groups. Some common reactions include:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.
The major products formed from these reactions include triazoles, amines, and various substituted derivatives.
Scientific Research Applications
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole is primarily based on the reactivity of its azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and cross-linked structures. The oxadiazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
4-(Azidomethyl)benzonitrile: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.
3-(Azidomethyl)heptane: An aliphatic azide that does not contain an aromatic ring or an oxadiazole moiety, resulting in different reactivity and applications.
Poly(3-azidomethyl-3-methyloxetane): A polymeric azide used in material sciences, differing significantly in structure and application from the small molecule oxadiazole.
The uniqueness of this compound lies in its combination of an azide group with an oxadiazole ring, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
3-[4-(azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-7-13-10(14-16-7)9-4-2-8(3-5-9)6-12-15-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOLNRPZOKIMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


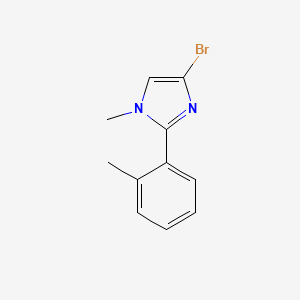
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)
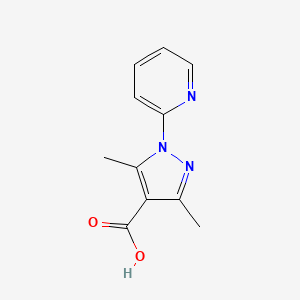
![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)
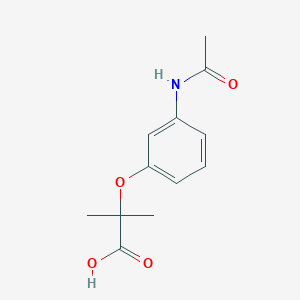
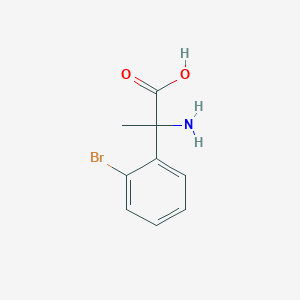
![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)
